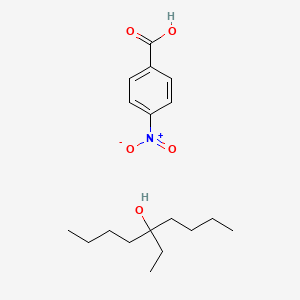
5-Ethylnonan-5-ol;4-nitrobenzoic acid
Description
5-Ethylnonan-5-ol is a branched-chain tertiary alcohol with the molecular formula C₁₁H₂₄O. Its structure features a hydroxyl group at the 5th carbon of a nonane backbone, with an ethyl substituent at the same position. Tertiary alcohols like 5-ethylnonan-5-ol are typically less reactive in nucleophilic substitution reactions compared to primary or secondary alcohols due to steric hindrance. However, specific data on its synthesis, applications, or properties are sparse in the available literature.
4-Nitrobenzoic acid (C₇H₅NO₄) is a nitro-substituted benzoic acid derivative. The nitro group at the para position strongly influences its electronic and steric properties, enhancing acidity compared to unsubstituted benzoic acid. It is widely used as an intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and heterocyclic compounds . Its antimicrobial properties have also been documented in natural product extracts from Streptomyces spp. .
Properties
CAS No. |
55705-74-3 |
|---|---|
Molecular Formula |
C18H29NO5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-ethylnonan-5-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C11H24O.C7H5NO4/c1-4-7-9-11(12,6-3)10-8-5-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h12H,4-10H2,1-3H3;1-4H,(H,9,10) |
InChI Key |
PPCGGAIQQPGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCCC)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylnonan-5-ol;4-nitrobenzoic acid can be achieved through several methods. One common approach involves the esterification of 5-ethylnonan-5-ol with 4-nitrobenzoic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethylnonan-5-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines.
Major Products Formed
Oxidation: Formation of 5-ethylnonan-5-one or 5-ethylnonan-5-oic acid.
Reduction: Formation of 5-ethylnonan-5-amine.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Ethylnonan-5-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethylnonan-5-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Table 1: Acid Strength of Benzoic Acid Derivatives
| Compound | pKa (Relative Acidity) |
|---|---|
| 4-Methoxybenzoic acid | ~4.47 |
| Benzoic acid | 4.20 |
| 4-Nitrobenzoic acid | 1.68 |
| 2,4-Dinitrobenzoic acid | 1.42 |
Source: Acidity trends from Vikram Publication (2020)
4-Nitrobenzoic acid is significantly more acidic than benzoic acid but less so than 2,4-dinitrobenzoic acid due to the additive electron-withdrawing effect of multiple nitro groups .
Solubility and Partition Coefficients
The solubility of 4-nitrobenzoic acid in organic solvents and water is influenced by its substituents. The Abraham solvation model assigns solute descriptors for 4-nitrobenzoic acid as:
- E (excess molar refraction) : 0.990
- S (dipolarity/polarizability) : 1.520
- A (hydrogen-bond acidity) : 0.680
- B (hydrogen-bond basicity) : 0.400
- V (McGowan volume) : 1.1059
These parameters predict logP values (octanol-water partition coefficients) of 1.792 in 3-methyl-1-butanol and 1.830 in 2-pentanol, indicating moderate lipophilicity .
Table 2: Solubility of 4-Nitrobenzoic Acid vs. Analogues
| Compound | Solubility in Ethanol (mol/L) |
|---|---|
| Benzoic acid | 0.12 |
| 4-Nitrobenzoic acid | 0.08 |
| 4-Chloro-3-nitrobenzoic acid | 0.05 |
The lower solubility of 4-nitrobenzoic acid compared to benzoic acid arises from reduced hydrogen-bonding capacity and increased molecular rigidity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


